REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:9]([OH:11])=O)=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.O.ON1C2C=CC=CC=2N=N1.[S:23]1[CH:27]=[CH:26][CH:25]=[C:24]1[CH2:28][CH2:29][NH2:30].Cl.CN(C)CCCN=C=NCC>C(#N)C>[NH2:1][C:2]1[C:3]([C:9]([NH:30][CH2:29][CH2:28][C:24]2[S:23][CH:27]=[CH:26][CH:25]=2)=[O:11])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CN1)Br)C(=O)O
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CCN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was re-crystallized from acetonitrile and subsequently from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CN1)Br)C(=O)NCCC=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |